molecular formula C58H95N19O16 B143511 Hiv protease substrate III CAS No. 138608-20-5

Hiv protease substrate III

Katalognummer B143511
CAS-Nummer: 138608-20-5
Molekulargewicht: 1314.5 g/mol
InChI-Schlüssel: XRWLUJTVRDIGPF-HJUXFZRESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HIV protease substrate III is used as a substrate of human immunodeficiency virus-1 (HIV-1) protease . HIV-1 protease is an essential enzyme needed in the proper assembly and maturation of infectious virions . It cleaves a viral polyprotein precursor into individual mature proteins . The hydrophobic substrate cleft recognizes and cleaves 9 different peptide sequences to produce the matrix, capsid, nucleocapsid, and p6 proteins from the gag polyprotein and the protease, RT, and integrase proteins from the gag-pol polyprotein .


Synthesis Analysis

The first structure of HIV-1 protease was published in 1989, using recombinant protease expressed in bacteria . This revealed essential features of the catalytic apparatus . Soon after, a chemical synthesis approach was used to obtain enough protein for crystallization . Some modeling based on the Rous sarcoma virus protease structure was also used .


Molecular Structure Analysis

The first high-resolution structure of HIV-1 protease was obtained using a chemical synthesis approach to obtain enough protein for crystallization . This structure revealed all 99 amino acids could be located . The structure also revealed essential features of the catalytic apparatus .


Chemical Reactions Analysis

HIV-1 protease cleaves a viral polyprotein precursor into individual mature proteins . The viral RNA and viral proteins assemble at the cell surface into new virions, which then bud from the cell and are released to infect another cell . The extensive cell damage from the destruction of the host’s genetic system to the budding and release of virions leads to the death of the infected cells .

Wissenschaftliche Forschungsanwendungen

Enzyme Assay Development

Matayoshi et al. (1990) developed a continuous assay for HIV-1 protease activity using a quenched fluorogenic substrate derived from a natural processing site for HIV-1 protease. This method simplifies, speeds up, and increases the precision of determining reaction rates for peptide substrate hydrolysis by retroviral proteases (Matayoshi et al., 1990).

Understanding Enzyme-Substrate Interaction

Kumar et al. (2005) utilized the unique closed conformation of the C95M/C1095A HIV-1 protease tethered dimer to study its complex with an oligopeptide substrate. The X-ray structure of this complex revealed the substrate as a tetrahedral reaction intermediate, providing insight into the hydrogen-bonding interactions between the intermediate and the catalytic aspartates (Kumar et al., 2005).

Prabu‐Jeyabalan et al. (2002) solved the crystal structures of an inactive variant of HIV-1 protease with six peptides that correspond to the natural substrate cleavage sites. This study suggests that specificity of HIV-1 protease is determined by an asymmetric shape rather than a specific amino acid sequence (Prabu‐Jeyabalan et al., 2002).

Sanusi et al. (2019) used a one-step concerted transition state modeling to study the recognition of natural substrates by HIV-1 protease, indicating the importance of both sequence and structure for correct scissile bond recognition (Sanusi et al., 2019).

Protease Inhibition Studies

Moore et al. (1989) explored oligopeptides containing the consensus retroviral protease cleavage sequence as substrates and inhibitors for HIV-1 protease, providing a potential therapeutic approach to AIDS treatment (Moore et al., 1989).

Perez et al. (2010) conducted microsecond time scale MD simulations to study substrate recognition and specificity of HIV-1 protease, suggesting that recognition is based on the geometric specificity of the PR:Gag and PR:Gag-Pol multiprotein complex (Perez et al., 2010).

Newlander et al. (1993) introduced C7 mimetics into a model HIV-1 protease substrate to probe its conformational requirements, resulting in novel constrained reduced-amide mimetics with improved inhibitory activity (Newlander et al., 1993).

Kurt et al. (2003) used various threading approaches and crystal structures to study substrate specificity of HIV-1 protease. This study provided insights into the protease's ability to recognize substrate shape rather than just sequence alone (Kurt et al., 2003).

Lunney et al. (1994) identified a nonpeptide inhibitor of HIV-1 protease using a Monte Carlo-based docking procedure, providing a framework for designing analogs targeted to drug-resistant mutant enzymes (Lunney et al., 1994).

Wirkmechanismus

When the substrate binds to the protease, it causes conformational changes that bring the substrate to the position of the water molecule, and the water molecule acts as a nucleophile to the substrate . It is generally believed that this water molecule is located between the active site aspartates .

Safety and Hazards

The safety data sheet of HIV Protease Substrate III suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

There is ongoing research to predict HIV-1 protease cleavage sites more accurately . This is important for designing effective HIV-1 protease inhibitors for HIV treatment . Modern computational tools are playing vital roles in facilitating this drug discovery process .

Eigenschaften

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H95N19O16/c1-8-9-13-38(53(87)75-44(28-78)47(61)81)69-48(82)33(7)68-52(86)41(20-21-45(79)80)72-56(90)43(25-34-16-18-36(19-17-34)77(92)93)73-55(89)42(24-30(2)3)74-57(91)46(31(4)5)76-54(88)40(15-12-23-65-58(62)63)70-49(83)32(6)67-51(85)39(14-10-11-22-59)71-50(84)37(60)26-35-27-64-29-66-35/h16-19,27,29-33,37-44,46,78H,8-15,20-26,28,59-60H2,1-7H3,(H2,61,81)(H,64,66)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,84)(H,72,90)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,79,80)(H4,62,63,65)/t32-,33-,37-,38-,39-,40-,41-,42-,43-,44-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWLUJTVRDIGPF-HJUXFZRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CO)C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H95N19O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hiv protease substrate III

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hiv protease substrate III
Reactant of Route 2
Hiv protease substrate III
Reactant of Route 3
Hiv protease substrate III
Reactant of Route 4
Hiv protease substrate III
Reactant of Route 5
Hiv protease substrate III
Reactant of Route 6
Hiv protease substrate III

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.